Product packaging for 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol(Cat. No.:CAS No. 183234-53-9)

4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol

Cat. No.: B14269479
CAS No.: 183234-53-9
M. Wt: 230.26 g/mol
InChI Key: ULWSJDILGOIAKU-UHFFFAOYSA-N
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Description

4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol is a functionalized biphenyl compound of interest in chemical and pharmaceutical research. This molecule features a hydroxyl group and a 2-hydroxyethoxy group attached to a biphenyl core, a structure often utilized as a key synthetic intermediate or building block . Compounds within the biphenyl class, such as 4-Phenylphenol, are frequently employed in the synthesis of more complex molecules and various industrial processes . Similarly, other biphenyl derivatives like [1,1'-Biphenyl]-4,4'-diol are well-characterized and serve as foundational structures in research . The presence of the hydroxyethoxy chain may enhance solubility properties, making this compound a valuable reagent for developing novel materials or potential active pharmaceutical ingredients (APIs) . As a fine chemical, it is characterized by high purity and strict quality control to ensure reliable performance in research applications. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B14269479 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol CAS No. 183234-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183234-53-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-[4-(2-hydroxyethoxy)phenyl]phenol

InChI

InChI=1S/C14H14O3/c15-9-10-17-14-7-3-12(4-8-14)11-1-5-13(16)6-2-11/h1-8,15-16H,9-10H2

InChI Key

ULWSJDILGOIAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 2 Hydroxyethoxy 1,1 Biphenyl 4 Ol

Mechanistic Pathways of Biphenyl (B1667301) Linkage Formation

The formation of the biphenyl linkage is a key synthetic step in the creation of 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol and its derivatives. Several mechanistic pathways can be employed, with metal-catalyzed cross-coupling reactions being the most prevalent and efficient.

One of the most widely used methods is the Suzuki-Miyaura coupling . This reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. In the context of synthesizing the target molecule, this could involve the reaction of 4-(2-hydroxyethoxy)phenylboronic acid with 4-bromophenol (B116583) or vice versa, in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an organopalladium(II) complex (Ar-Pd-X).

Transmetalation: The organopalladium(II) complex reacts with the boronic acid derivative (Ar'-B(OR)2), typically activated by a base, to form a new diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The diorganopalladium(II) complex eliminates the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Other notable cross-coupling reactions for biphenyl synthesis include the Stille, Negishi, and Kumada couplings, which utilize organotin, organozinc, and Grignard reagents, respectively. rsc.org The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

Classical methods, such as the Ullmann reaction , which involves the copper-catalyzed coupling of two aryl halides, can also be employed, though they often require harsher reaction conditions. The Wurtz-Fittig reaction, a much older method, involves the reaction of an aryl halide and an alkyl halide with sodium metal, but it is less commonly used for the synthesis of complex biphenyls due to lower yields and lack of selectivity. rsc.org

Reaction Name Reactants Catalyst/Reagent Key Features
Suzuki-Miyaura CouplingAryl boronic acid + Aryl halidePalladium catalyst, BaseMild conditions, high functional group tolerance
Stille CouplingOrganostannane + Aryl halidePalladium catalystTolerant of many functional groups, but tin reagents are toxic
Negishi CouplingOrganozinc reagent + Aryl halidePalladium or Nickel catalystHigh reactivity and selectivity
Kumada CouplingGrignard reagent + Aryl halidePalladium or Nickel catalystHighly reactive, but less tolerant of some functional groups
Ullmann ReactionTwo Aryl halidesCopperOften requires high temperatures
Wurtz-Fittig ReactionAryl halide + Alkyl halideSodium metalLess selective, prone to side reactions

Reactivity of the Hydroxyl and Hydroxyethoxy Groups

The two hydroxyl groups in this compound exhibit distinct reactivities. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion. This enhances the nucleophilicity of the oxygen atom, making it susceptible to reactions with electrophiles. Common transformations include:

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers. For example, methylation with methyl iodide and a base like potassium carbonate would yield 4'- (2-Hydroxyethoxy)-4-methoxy-1,1'-biphenyl. nih.gov

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

The primary alcohol of the hydroxyethoxy group behaves like a typical aliphatic alcohol. It can undergo:

Oxidation: Conversion to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Etherification and Esterification: Similar to the phenolic hydroxyl group, but potentially requiring different reaction conditions to achieve selectivity if both hydroxyl groups are present and unprotected.

Selective protection and deprotection strategies are often necessary when performing reactions on one hydroxyl group in the presence of the other. For instance, the phenolic hydroxyl group could be protected as a benzyl (B1604629) ether, which can later be removed by hydrogenolysis. prepchem.com

Electrophilic Aromatic Substitution Patterns on the Biphenyl System

The biphenyl system of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the hydroxyl and hydroxyethoxy groups. wikipedia.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. uci.edu

In the case of this compound, the directing effects of the substituents can be summarized as follows:

The -OH group is a strong activating group and an ortho, para-director. Since the para position is occupied by the other phenyl ring, electrophilic attack will be directed to the positions ortho to the hydroxyl group.

The -OCH2CH2OH group is also an activating, ortho, para-directing group. The para position is blocked, so substitution will occur at the ortho positions.

The phenyl group itself is also an ortho, para-director. Therefore, electrophilic substitution on one ring will be directed to the positions ortho and para to the point of attachment of the other ring. youtube.com The interplay of these directing effects will determine the final substitution pattern. For instance, nitration or halogenation would be expected to occur at the positions ortho to the existing electron-donating groups. libretexts.org Steric hindrance can also play a role in determining the regioselectivity of the reaction.

Substituent Inductive Effect Resonance Effect Activating/Deactivating Directing Effect
-OHWithdrawingDonating (strong)Activatingortho, para
-OCH2CH2OHWithdrawingDonating (strong)Activatingortho, para
-C6H5WithdrawingDonating (weak)Activating (weak)ortho, para

Oxidative and Reductive Transformation Mechanisms

The phenolic moieties in this compound are susceptible to oxidation. Phenols can be oxidized to quinones, and this process can proceed through a radical mechanism. The initial step is often the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Further oxidation can lead to the formation of a quinone. In the context of biphenyls, oxidative coupling reactions can also occur, potentially leading to polymerization or the formation of more complex structures.

Reduction of the aromatic rings of the biphenyl system is also possible, although it typically requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst (e.g., rhodium on carbon). This would result in the formation of bicyclohexyl (B1666981) derivatives. The specific stereochemistry of the product would depend on the catalyst and reaction conditions used.

Atropisomerism and Conformational Dynamics in Biphenyl Structures

Biphenyls can exhibit a form of axial chirality known as atropisomerism . pharmaguideline.com This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings. wikipedia.org If the ortho substituents on each ring are sufficiently bulky, they can sterically hinder free rotation, leading to the existence of stable, non-interconverting rotational isomers (rotamers) that are enantiomers of each other. wikipedia.orgnih.gov

For atropisomerism to be observed in this compound, there would need to be significant steric hindrance at the ortho positions of the biphenyl core. The parent molecule itself does not have ortho substituents and therefore does not exhibit atropisomerism. However, if bulky groups were to be introduced at the positions ortho to the inter-ring bond (positions 2, 6, 2', and 6'), restricted rotation could occur.

The energy barrier to rotation is a key factor in determining whether atropisomers can be isolated. A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational energy barrier of approximately 22-23 kcal/mol, which corresponds to a half-life for interconversion of at least 1000 seconds. wikipedia.orgrsc.org

Advanced Analytical Characterization of 4 2 Hydroxyethoxy 1,1 Biphenyl 4 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons (hydrogen atoms), their electronic environment, and the connectivity between adjacent protons. For 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol, one would expect to see distinct signals for the aromatic protons on the two biphenyl (B1667301) rings, the methylene (B1212753) protons of the hydroxyethoxy group, and the protons of the two hydroxyl groups. The splitting patterns (e.g., doublets, triplets) and coupling constants would help to establish the substitution pattern on the aromatic rings.

A detailed analysis would require specific spectral data, which is currently unavailable.

Mass Spectrometry (MS) Techniques (GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. Derivatization might be necessary for a polar compound like this compound to increase its volatility.

LC-MS (Liquid Chromatography-Mass Spectrometry): This method connects high-performance liquid chromatography with mass spectrometry, making it ideal for separating and analyzing non-volatile or thermally unstable compounds.

ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique commonly used in LC-MS, ESI allows for the analysis of polar, high molecular weight molecules by creating ions from a solution without significant fragmentation. This would be a suitable method for determining the accurate molecular weight of this compound.

Specific fragmentation patterns and mass spectra are not available to construct a detailed data table.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide information on functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl groups (a broad peak around 3200-3600 cm⁻¹), the C-O stretching of the alcohol and ether groups, and the C=C stretching of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like biphenyls typically exhibit strong absorption in the UV region due to π-π* transitions of the conjugated system. The position of the maximum absorbance (λmax) can provide information about the extent of conjugation.

Without experimental spectra, a table of specific absorption maxima and vibrational frequencies cannot be provided.

Chromatographic Separation Methods

Chromatography is used to separate, identify, and purify the components of a mixture. The choice of method depends on the properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation of non-volatile compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be appropriate for the analysis of the moderately polar this compound. The retention time would be a key parameter for its identification under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC would be challenging. A derivatization step, such as silylation, to convert the polar hydroxyl groups into less polar silyl (B83357) ethers would likely be necessary to improve volatility and achieve good chromatographic peak shape.

Detailed research findings and data tables for the chromatographic separation of this specific compound are not available in the reviewed literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. For a molecule like this compound, with its polar hydroxyl and ethoxy groups and a larger, less polar biphenyl structure, TLC would be an effective method to monitor reaction progress during its synthesis or to assess the purity of a sample.

The separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. Due to the presence of polar functional groups, this compound would be amenable to normal-phase TLC, where a polar stationary phase is used.

Stationary Phase: A common choice for the stationary phase would be silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a solid support such as a glass plate or aluminum foil. These polar adsorbents interact with polar compounds through hydrogen bonding and dipole-dipole interactions.

Mobile Phase: The mobile phase, or eluent, would typically be a mixture of organic solvents. The polarity of the mobile phase is a critical parameter that is optimized to achieve good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would likely be employed. The ratio of these solvents would be adjusted to control the retention factor (Rƒ) of the compound, aiming for a value that allows for clear separation from any impurities.

Detection: Since this compound contains a biphenyl system, it is expected to be UV-active. Therefore, the separated spots on the TLC plate could be visualized under a UV lamp, typically at 254 nm, where they would appear as dark spots against a fluorescent background. Chemical staining reagents that react with phenols or alcohols could also be used for visualization.

A hypothetical data table for a TLC analysis is presented below to illustrate how results would be documented.

Stationary PhaseMobile Phase (v/v)Detection MethodRƒ Value (Hypothetical)
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (1:1)UV (254 nm)0.45

Crystallographic Studies and Solid-State Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. Such an analysis of this compound would provide precise information on its molecular structure, conformation, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and intermolecular interactions.

To perform a crystallographic study, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a saturated solution, or by other crystallization techniques. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

The expected findings from a crystallographic study of this compound would include:

Molecular Conformation: Determination of the dihedral angle between the two phenyl rings of the biphenyl core.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.

Intermolecular Interactions: Identification of hydrogen bonds (involving the hydroxyl and ethoxy groups), π-π stacking interactions between the aromatic rings, and other van der Waals forces that stabilize the crystal packing.

A representative table of crystallographic data that would be generated from such a study is shown below. Note: This data is hypothetical.

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)22.876
β (°)98.76
Volume (ų)1245.6
Z4
Density (calculated) (g/cm³)1.225
Hydrogen BondingO-H···O

Quantitative Analysis Methodologies (e.g., QNMR)

Quantitative Nuclear Magnetic Resonance (QNMR) is a powerful analytical technique for determining the purity of a substance or the concentration of a component in a mixture. bwise.krorkg.org Unlike many other analytical methods, QNMR can be a primary ratio method of measurement, meaning it does not require a calibration curve with a standard of the same compound. bwise.kr

For the quantitative analysis of this compound, ¹H QNMR would be the most common approach. The principle of QNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a known amount of a certified internal standard, the purity of the analyte can be accurately determined.

Key steps in a QNMR analysis would include:

Selection of an Internal Standard: The internal standard should be a high-purity compound with a simple NMR spectrum that has at least one signal that does not overlap with any signals from the analyte. For this compound, suitable standards might include maleic acid or dimethyl sulfone.

Sample Preparation: A precisely weighed amount of the analyte and the internal standard are dissolved in a deuterated solvent.

NMR Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions that ensure accurate integration, such as a long relaxation delay.

Data Processing and Calculation: The signals of the analyte and the internal standard are integrated, and the purity of the analyte is calculated using a standard QNMR equation.

A hypothetical QNMR purity assessment is detailed in the table below.

ParameterValue (Hypothetical)
AnalyteThis compound
Internal StandardMaleic Acid
Analyte Mass (mg)25.10
Internal Standard Mass (mg)10.05
Analyte Signal (Integral)Aromatic protons (δ 7.2-7.6 ppm, 8H)
Internal Standard Signal (Integral)Olefinic proton (δ 6.2 ppm, 2H)
Calculated Purity (% w/w)98.9

Theoretical and Computational Investigations of 4 2 Hydroxyethoxy 1,1 Biphenyl 4 Ol

Molecular Structure and Conformation Analysis

A key conformational feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic effects that favor planarity for optimal π-orbital overlap. For 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol, the substituents at the para positions are not expected to cause significant steric hindrance that would force a large twist between the rings. However, the flexible 2-hydroxyethoxy chain introduces additional conformational possibilities. A comprehensive conformational analysis would involve rotating the various single bonds to identify the lowest energy conformers.

Electronic Structure and Quantum Chemical Calculations

Specific quantum chemical calculations detailing the electronic structure of this compound have not been extensively reported. Such calculations are crucial for understanding the molecule's reactivity, spectroscopic properties, and potential applications.

Density Functional Theory (DFT) Studies

While Density Functional Theory (DFT) is a widely used method for studying the electronic properties of molecules of this nature, specific DFT studies on this compound are not found in the public domain. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties such as the distribution of electron density, the molecular electrostatic potential, and atomic charges. These calculations provide insights into the reactive sites of the molecule.

Ab Initio Methods (e.g., MP2, CCSD(T))

There is no available research that employs high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) to study this compound. These methods, while computationally more demanding than DFT, can provide more accurate energy and property calculations, which are often used as benchmarks.

HOMO-LUMO Energy Gap Calculations

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap for this compound, are not specifically documented. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. schrodinger.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov For biphenyl systems, the electronic properties, including the HOMO-LUMO gap, can be tuned by the nature of the substituents on the phenyl rings. rsc.org

Reaction Pathway Modeling and Transition State Analysis

There are no published studies on the reaction pathway modeling or transition state analysis for chemical reactions involving this compound. Such computational studies are instrumental in understanding reaction mechanisms, determining activation energies, and identifying intermediate structures. For a molecule with multiple functional groups like this one, potential reactions could include etherification, esterification, or oxidation, and modeling these pathways would provide valuable chemical insights.

Intermolecular Interactions and Self-Assembly Simulations

Specific simulations of the intermolecular interactions and self-assembly behavior of this compound are not available in the current body of scientific literature. The presence of hydroxyl and ether groups suggests that hydrogen bonding would be a dominant intermolecular force, playing a significant role in its solid-state packing and solution-phase behavior. nih.govyoutube.com Additionally, π-π stacking interactions between the biphenyl cores could contribute to the formation of larger aggregates. Molecular dynamics or Monte Carlo simulations would be suitable methods to explore these phenomena, providing a molecular-level understanding of how individual molecules organize into larger structures.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. These models are instrumental in predicting the physicochemical and biological properties of new or untested chemical entities, thereby streamlining the research and development process in various scientific domains. In the context of this compound, QSPR studies can provide valuable insights into its behavior and guide the design of novel derivatives with tailored characteristics.

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand its properties based on its structural features and by drawing parallels with analogous biphenyl derivatives. The fundamental premise of QSPR is that the properties of a chemical are encoded in its molecular structure. By quantifying various aspects of the molecular structure through numerical values known as molecular descriptors, it is possible to build predictive models.

Molecular Descriptors in QSPR Modeling

A wide array of molecular descriptors can be calculated to represent the structural and electronic characteristics of this compound. These descriptors are broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size, shape, and surface area.

Electronic Descriptors: These relate to the electronic structure of the molecule and include parameters such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These are related to the bulk properties of the molecule, such as molar refractivity, logP (octanol-water partition coefficient), and polarizability.

Predicting Physicochemical Properties

QSPR models can be developed to predict a range of physicochemical properties of this compound. For instance, a model for predicting its solubility in water would likely incorporate descriptors related to hydrogen bonding capacity (number of hydrogen bond donors and acceptors), polarity (dipole moment, polar surface area), and molecular size. The presence of two hydroxyl groups suggests a significant capacity for hydrogen bonding, which would contribute to its water solubility.

Illustrative QSPR Data for Biphenyl Derivatives

To illustrate the principles of QSPR, the following table presents a hypothetical dataset of calculated molecular descriptors and an experimentally relevant property for this compound and two closely related biphenyl derivatives. Such a dataset would form the basis for developing a QSPR model.

Compound NameMolecular Weight ( g/mol )LogP (Calculated)Polar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
4-Hydroxybiphenyl170.213.2020.2311
4,4'-Biphenyldiol186.212.6040.4622
This compound230.262.5560.6923

Note: The LogP values are estimations and can vary depending on the calculation method.

From this illustrative data, a simple QSPR model could be postulated. For instance, an increase in the number of hydroxyl and ether groups, and consequently the polar surface area and hydrogen bond donor/acceptor count, appears to correlate with a decrease in the calculated LogP value, indicating lower lipophilicity.

Detailed Research Findings from Analogous Systems

Research on other biphenyl derivatives has demonstrated the utility of QSPR in predicting various properties. For example, studies on polychlorinated biphenyls (PCBs) have successfully used QSPR to model their environmental fate and toxicity. These models often rely on descriptors that quantify the degree and position of chlorination, which influences the molecule's shape, electronic properties, and ultimately its biological interactions.

In the context of drug discovery, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on biphenyl derivatives have been employed to understand their binding affinity to specific biological targets. These models use 3D descriptors derived from the alignment of the molecules in space to map out the structural features that are crucial for biological activity. For this compound, such an approach could be used to predict its potential as a ligand for various receptors or enzymes.

Derivatives and Analogues of 4 2 Hydroxyethoxy 1,1 Biphenyl 4 Ol: Structural and Synthetic Diversity

Modification of the Hydroxyethoxy Moiety

The hydroxyethoxy side chain of 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol offers a prime site for chemical modification. The terminal hydroxyl group can undergo a variety of classical alcohol reactions, allowing for the synthesis of a diverse range of derivatives.

One of the most common modifications is etherification , often achieved through the Williamson ether synthesis. organic-chemistry.org This reaction involves deprotonation of the terminal hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy can be used to extend the polyether chain, for example, by reacting the parent compound with 2-chloroethanol (B45725) or its derivatives. Such modifications can significantly alter the polarity, solubility, and chelating properties of the molecule.

Esterification represents another key transformation. The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base. This converts the hydrophilic hydroxyl group into a more lipophilic ester functionality, which can influence the molecule's partitioning behavior and its interaction with biological membranes or polymer matrices.

Furthermore, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, typically after converting it into a better leaving group, such as a tosylate or mesylate. This opens the door to introducing amines, azides, or halogens at the terminus of the ethoxy chain, thereby creating precursors for further functionalization or for the synthesis of bioconjugates. nih.gov The synthesis of various ether derivatives often relies on nucleophilic substitution reactions where an alkoxide displaces a leaving group. organic-chemistry.org

Modification Type Reagents Resulting Functional Group Potential Property Change
EtherificationAlkyl halide, Base (e.g., NaH)Ether (-OR)Increased chain length, Altered polarity
EsterificationAcyl chloride/anhydride, BaseEster (-OCOR)Increased lipophilicity
Tosylation/MesylationTsCl/MsCl, BaseTosylate/Mesylate (-OTs/-OMs)Activation for substitution
Nucleophilic SubstitutionNucleophile (e.g., N3-, CN-)Azide, Nitrile, etc.Introduction of new functionalities

Substitutions on the Biphenyl (B1667301) Rings

The biphenyl core of this compound is amenable to a wide range of substitution reactions, allowing for the systematic modification of its electronic and steric properties. arabjchem.org The positions of new substituents are directed by the existing hydroxyl and hydroxyethoxy groups, which are ortho-, para-directing activators.

Halogenation is a common modification, introducing fluorine, chlorine, bromine, or iodine onto the aromatic rings. rsc.org These reactions typically proceed via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or selectfluor. The introduction of halogens can alter the molecule's lipophilicity, metabolic stability, and electronic properties. For instance, fluorinated biphenyls are often synthesized via Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl boronic acids. nih.gov

Alkylation and Acylation reactions, primarily through Friedel-Crafts chemistry, allow for the introduction of alkyl and acyl groups. rsc.org These modifications can increase the steric bulk and lipophilicity of the molecule. For example, tert-butyl groups can be introduced to create sterically hindered biphenyls, a strategy used in the synthesis of 4,4'-biphenol from 2,6-di-tert-butylphenol (B90309). wikipedia.org

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling , are invaluable for introducing a vast array of substituents. rsc.orgresearchgate.net By first converting one of the phenolic hydroxyls to a triflate or by introducing a halogen onto the ring, a coupling partner (e.g., an aryl boronic acid) can be used to form new carbon-carbon bonds, leading to more complex biaryl or terphenyl systems. This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Substitution Reaction Typical Reagents Introduced Group Key Synthetic Method
HalogenationNBS, I2, Selectfluor-F, -Cl, -Br, -IElectrophilic Aromatic Substitution
NitrationHNO3, H2SO4-NO2Electrophilic Aromatic Substitution
AlkylationAlkyl halide, Lewis Acid-R (Alkyl)Friedel-Crafts Alkylation
AcylationAcyl chloride, Lewis Acid-COR (Acyl)Friedel-Crafts Acylation
ArylationAryl boronic acid, Pd catalyst-Ar (Aryl)Suzuki-Miyaura Coupling

Design and Synthesis of Polyhydroxylated and Polyether Biphenyls

The synthesis of biphenyls bearing multiple hydroxyl or ether functionalities is a significant area of research, driven by their presence in natural products and their use as monomers for high-performance polymers. unimi.it The strategies often begin with readily available phenols and employ oxidative coupling or metal-catalyzed cross-coupling reactions.

A common route to polyhydroxylated biphenyls involves the regioselective halogenation of substituted phenols, followed by a methoxylation step. The resulting methoxy-biphenyls can then be demethylated using reagents like boron tribromide (BBr3) to yield the final polyhydroxylated product. researchgate.net The industrial synthesis of 4,4'-biphenol, a key dihydroxylated biphenyl, proceeds through the oxidative coupling of 2,6-di-tert-butylphenol to form a diphenoquinone, which is subsequently hydrogenated and dealkylated. wikipedia.orggoogle.com

The synthesis of polyether biphenyls often utilizes polyhydroxylated precursors. By employing Williamson ether synthesis with reagents like epichlorohydrin (B41342) or chloroethoxyethanol, multiple ether linkages can be installed. For example, 4,4'-biphenol can be reacted with epichlorohydrin to produce 4,4'-biphenol diglycidyl ether, a monomer for epoxy resins. google.com Similarly, poly(aryl ether)s are synthesized through nucleophilic aromatic substitution reactions between dihydroxybiphenyls (like 4,4'-biphenol) and activated dihalides, such as 4,4'-bis(p-fluorobenzoyl)biphenyl. psu.edu These polymerization reactions create robust materials with high thermal stability. researchgate.net

Compound Class Starting Materials Key Reactions Example Product
Polyhydroxylated BiphenylsSubstituted PhenolsOxidative Coupling, Halogenation-Methoxylation-Demethylation4,4'-Biphenol
Polyether BiphenylsDihydroxybiphenyls, DihalidesNucleophilic Aromatic Substitution, Williamson Ether SynthesisPoly(biphenyl ether sulfone)
Epoxy Resins4,4'-Biphenol, EpichlorohydrinEtherification, Ring-closing4,4'-Biphenol diglycidyl ether

Biphenyl-Containing Heterocyclic Systems

Integrating heterocyclic rings into the biphenyl scaffold generates compounds with diverse three-dimensional structures and unique electronic properties. These systems are of great interest in medicinal chemistry and materials science. The synthesis of such compounds typically involves either constructing the heterocycle onto a pre-formed biphenyl core or using a heterocyclic building block in a biphenyl-forming cross-coupling reaction. arabjchem.org

One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. nih.gov For instance, a bromo-biphenyl derivative can be coupled with a heterocyclic boronic acid (or organozinc reagent) to append rings like pyridine, oxazole, or thiophene. nih.gov Conversely, a heterocyclic halide can be coupled with a biphenylboronic acid.

Another strategy involves the cyclization of functionalized biphenyl precursors. For example, a biphenyl carrying an amino group and a carboxylic acid in adjacent positions can be cyclized to form a lactam. Similarly, biphenyl chalcones can serve as precursors for pyrazoline or isoxazole (B147169) rings through condensation reactions with hydrazine (B178648) or hydroxylamine, respectively. nih.gov The synthesis of P,N-biphenyl derivatives, where a phosphine (B1218219) and a chiral amino group (like pyrrolidine) are attached to the biphenyl backbone, has been achieved through sequences involving Suzuki coupling and nucleophilic aromatic substitution. researchgate.net

Heterocycle Type Synthetic Strategy Key Reagents/Intermediates
OxazolesSuzuki Coupling & CyclizationBiphenyl boronic acid, Bromo-oxazole
PyrrolidinesNucleophilic Aromatic SubstitutionFluoro-nitro-biphenyl, Chiral pyrrolidine
Chalcone-derived heterocyclesCondensation/CyclizationBiphenyl chalcone, Hydrazine/Hydroxylamine
Polycyclic SystemsIntramolecular Heck ReactionIodo-biphenyl with pendant alkene

Structure-Property Relationships in Analogous Biphenyls

The physicochemical and biological properties of biphenyl derivatives are intrinsically linked to their three-dimensional structure, which is largely dictated by the nature and position of substituents on the biphenyl rings. researchgate.net A key structural parameter is the torsional (or dihedral) angle between the two phenyl rings. wikipedia.org

Rotation about the central C-C bond is sterically hindered, especially by substituents at the ortho positions. acs.org The introduction of bulky groups at these positions increases the torsional angle, forcing the rings out of planarity. This has profound effects on the molecule's electronic properties, as it disrupts π-conjugation between the rings. For example, in 2,2'-dihalogenated biphenyls, the dihedral angle increases significantly with the size of the halogen, from ~58° for fluorine to over 84° for chlorine and bromine. acs.org This loss of planarity can affect properties like UV-Vis absorption and fluorescence.

The electronic nature of the substituents also plays a critical role. Electron-donating groups (like -OH, -OR) and electron-withdrawing groups (-NO2, -CN, halogens) modify the electron density of the aromatic system. researchgate.net This influences the molecule's reactivity, its ability to engage in intermolecular interactions like hydrogen bonding and π-stacking, and its performance in applications such as organic electronics or as ligands for metal catalysts.

In the context of polymers, incorporating rigid biphenyl units into the backbone of poly(aryl ether)s significantly enhances their thermal properties, such as the glass transition temperature (Tg), compared to more flexible analogues. psu.edubohrium.com Structure-activity relationship (SAR) studies on biologically active biphenyls often reveal that specific substitution patterns are crucial for potent interactions with target enzymes or receptors. nih.govnih.gov For instance, the placement of hydrogen bond donors/acceptors and hydrophobic groups can be optimized to maximize binding affinity. acs.org

Structural Feature Effect Impacted Property
Ortho-substituentsIncreased torsional angle, reduced planarityDecreased π-conjugation, altered UV-Vis spectra
Electron-donating/-withdrawing groupsModified electron density of ringsReactivity, intermolecular interactions, polarity
Rigid Biphenyl Core (in polymers)Increased chain rigidityHigher glass transition temperature (Tg), thermal stability
Hydrophobic/Hydrophilic BalanceAltered solubility and binding affinityPartitioning behavior, biological activity

Advanced Applications of 4 2 Hydroxyethoxy 1,1 Biphenyl 4 Ol in Materials Science

Polymer Chemistry Applications

The presence of two hydroxyl groups in 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol allows it to function as a diol monomer in various polymerization reactions, leading to the formation of high-performance polymers such as polyesters and polyurethanes.

The rigid biphenyl (B1667301) unit of this compound, when incorporated into polymer backbones, is expected to enhance the thermal and mechanical properties of the resulting materials. This is a well-established principle in polymer chemistry, where rigid aromatic moieties contribute to higher glass transition temperatures (Tg) and improved dimensional stability. For instance, the incorporation of similar biphenol units into polyesters and polyamides has been shown to yield materials with superior heat resistance and mechanical strength.

The flexible hydroxyethoxy group provides a degree of conformational freedom, which can influence the polymer's solubility and processing characteristics. This flexible spacer can also impact the final polymer's morphology and crystalline behavior. The ether linkage within this group generally enhances solubility in common organic solvents, which is advantageous for polymer synthesis and processing.

Table 1: Anticipated Influence of this compound on Polymer Properties

PropertyExpected InfluenceRationale
Glass Transition Temperature (Tg) IncreaseThe rigid biphenyl core restricts segmental motion of the polymer chains.
Thermal Stability HighAromatic structures are inherently more stable at elevated temperatures.
Mechanical Strength HighThe rigid biphenyl unit can lead to increased tensile strength and modulus.
Solubility Moderate to GoodThe ether linkages in the hydroxyethoxy groups can improve solubility in organic solvents.
Processability GoodThe flexible side chains can lower the melt viscosity compared to fully rigid polymers.

As a diol, this compound can be directly employed as a monomer in step-growth polymerization with dicarboxylic acids or their derivatives to produce polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would possess a regular structure with the biphenyl moiety as a repeating unit in the main chain.

Furthermore, the hydroxyl groups can be functionalized to introduce other reactive moieties, expanding its utility. For example, conversion of the hydroxyl groups to acrylate (B77674) or methacrylate (B99206) groups would transform the molecule into a cross-linking agent for free-radical polymerization. In such applications, it would be used to create networked polymer structures with enhanced thermal and chemical resistance, suitable for coatings, adhesives, and composite matrices. The distance between the two reactive groups, dictated by the biphenyl core and the ethoxy spacers, would influence the cross-link density and, consequently, the final properties of the thermoset material.

Liquid Crystalline Materials Development

The rigid, rod-like structure of the biphenyl core is a fundamental component of many thermotropic liquid crystalline materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are pivotal in display technologies and sensing applications.

The incorporation of this compound into polymer backbones, particularly in polyesters, can induce liquid crystalline behavior. The biphenyl unit acts as a mesogen, the part of a molecule that induces liquid crystalline properties. The flexible hydroxyethoxy groups can act as spacers, which are crucial for the formation of a stable liquid crystalline phase over a broad temperature range. By carefully designing the polymer architecture, it is possible to create materials that exhibit nematic or smectic liquid crystal phases, which are essential for various electro-optical applications.

Research on other biphenol derivatives has demonstrated that the length and flexibility of the spacer units have a significant impact on the transition temperatures and the type of mesophase formed. The ethoxy group in this compound provides a specific spacer length that can be further tailored by copolymerization with other diols or dicarboxylic acids to fine-tune the liquid crystalline properties.

Organic Electronic and Photonic Materials

Biphenyl derivatives are widely recognized for their potential in organic electronics due to their conjugated π-system, which can facilitate charge transport. alfa-chemistry.com These materials are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The biphenyl core in this compound provides a basic chromophore that can be chemically modified to tune its electronic and optical properties. The hydroxyl groups offer convenient sites for attaching other functional groups to enhance charge injection, transport, or light-emitting characteristics. For example, attaching electron-donating or electron-withdrawing groups to the biphenyl ring can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tailoring the material for specific electronic applications. alfa-chemistry.com

Polymers derived from this compound could serve as host materials in phosphorescent OLEDs, where the high triplet energy of the biphenyl unit is advantageous. In photonics, the non-linear optical (NLO) properties of materials containing biphenyl structures are of interest. sigmaaldrich.com By incorporating NLO-active chromophores onto the this compound backbone, it may be possible to create polymers with significant second- or third-order NLO responses, which are essential for applications in optical communications and data processing. arizona.edu

Composite Materials Research

When used in epoxy resin formulations, biphenol-based structures can enhance the thermal and mechanical properties of the cured network. This compound could be used as a modifier or a co-curing agent in epoxy systems to improve properties such as toughness, moisture resistance, and dimensional stability. The hydroxyl groups can react with the epoxy groups, incorporating the rigid biphenyl structure directly into the cross-linked network. This can lead to a higher cross-link density and improved interfacial adhesion with reinforcing fibers, such as glass or carbon fibers.

Table 2: Potential Improvements in Epoxy Composites with this compound

Composite PropertyPotential ImprovementMechanism
Thermal Resistance IncreasedIncorporation of the thermally stable biphenyl unit into the epoxy network.
Mechanical Strength EnhancedHigher cross-link density and improved stress transfer due to the rigid core.
Moisture Resistance ImprovedThe hydrophobic nature of the biphenyl group can reduce water absorption.
Adhesion to Fibers BetterThe hydroxyl groups can improve interfacial bonding with reinforcing fibers.

Functional Materials for Sensing or Catalysis

The biphenyl structure can serve as a scaffold for the development of functional materials for chemical sensing and catalysis. The hydroxyl groups of this compound can be functionalized with specific recognition units to create chemosensors. For instance, attaching ionophores could lead to sensors for specific metal ions, while the introduction of fluorescent moieties could result in fluorescent chemosensors where the binding event is signaled by a change in fluorescence.

In catalysis, polymers derived from this compound could act as supports for catalytic species. The polymer backbone can provide a stable and processable platform, while functional groups attached to the biphenyl unit can chelate metal catalysts. This can lead to the development of recyclable heterogeneous catalysts with improved stability and activity. The porous nature of cross-linked polymers derived from this monomer could also be exploited for catalytic applications, where the pores provide active sites for reactions. While direct catalytic activity of the biphenyl unit itself is not prominent, its role as a robust and functionalizable platform is of significant interest.

Environmental Fate and Degradation Pathways of Biphenyl Based Compounds

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant abiotic process that can contribute to the transformation of biphenyl (B1667301) compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of degradation products.

Microbial Degradation Processes

Microbial degradation is a primary pathway for the breakdown of biphenyl compounds in soil and sediment environments. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize biphenyl and its derivatives. medcraveonline.com The degradation process typically begins with the introduction of hydroxyl groups onto the aromatic rings, a reaction catalyzed by dioxygenase enzymes. ethz.ch

For hydroxylated biphenyls, bacteria such as Pseudomonas and Rhodococcus species are known to play a crucial role in their metabolism. nih.govnih.gov Studies on 3-hydroxybiphenyl and 4-hydroxybiphenyl have shown that bacteria can utilize these compounds as a sole carbon source. nih.govsigmaaldrich.com The degradation pathway often involves the formation of di- or tri-hydroxylated intermediates, followed by meta-cleavage of one of the aromatic rings. nih.govsigmaaldrich.com For example, 4-hydroxybiphenyl can be metabolized to 2,3,4'-trihydroxybiphenyl. nih.govsigmaaldrich.com

The general aerobic degradation pathway for biphenyl involves the following key steps:

Dioxygenation: The initial attack on the biphenyl molecule is catalyzed by a biphenyl dioxygenase, which introduces two hydroxyl groups to form a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is then converted to a dihydroxybiphenyl, such as 2,3-dihydroxybiphenyl. nih.gov

Ring Cleavage: The dihydroxylated intermediate undergoes ring cleavage by another dioxygenase, leading to the formation of a muconic acid derivative.

Further Metabolism: The resulting products are further metabolized through central metabolic pathways. researchgate.net

The presence of the 2-hydroxyethoxy group on 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol may influence its microbial degradation. The ether linkage could potentially be cleaved by etherase enzymes, which have been observed in the degradation of diphenyl ethers by bacteria like Sphingomonas sp. nih.gov

Microorganism Biphenyl Substrate Key Degradation Step/Enzyme Metabolites
Pseudomonas sp. strain FH123-HydroxybiphenylNADPH-dependent monooxygenaseOrtho-hydroxylated biphenyl
Pseudomonas sp. strain FH234-HydroxybiphenylMono- or dioxygenase2,3,4'-Trihydroxybiphenyl
Pseudomonas testosteroni, strain B-3562-, 3-, and 4-HydroxybiphenylCommon pathway with biphenylBenzoic acid derivatives
Rhodococcus erythropolis2-Hydroxybiphenyl-Various metabolites including taurine (B1682933) and nicotinic acid
Sphingomonas sp. strain SS3Diphenyl ether1,2-DioxygenationPhenol, Catechol

This table summarizes findings from various studies on the microbial degradation of hydroxylated biphenyls and related compounds.

Chemical Hydrolysis and Oxidation Pathways

In addition to biological and photochemical processes, biphenyl-based compounds can undergo chemical transformations in the environment through hydrolysis and oxidation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage in the 2-hydroxyethoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on the hydrolysis of phenyl ethers have shown that this process can occur, although it may require elevated temperatures. actachemscand.orgresearchgate.net The hydrolysis of the ether bond would yield 4,4'-biphenyldiol and ethylene (B1197577) glycol. Lipases, a class of enzymes, have also been shown to catalyze the hydrolysis of biphenyl esters under mild conditions. nih.govnih.gov

Oxidation reactions in the environment are often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can be generated through photochemical processes or in the presence of certain minerals and dissolved organic matter. Hydroxyl radicals can attack the aromatic rings of biphenyl compounds, leading to the formation of hydroxylated derivatives. nih.govepa.gov The oxidation of polychlorinated biphenyls (PCBs) by hydroxyl radicals has been shown to proceed via the addition of a hydroxyl group to one of the non-halogenated sites. epa.govacs.org It is expected that this compound would also be susceptible to oxidation by hydroxyl radicals, potentially leading to further hydroxylation of the biphenyl core or oxidation of the ethoxy side chain.

Mobility and Transport in Environmental Compartments

The mobility and transport of this compound in the environment are dictated by its physicochemical properties, including its water solubility, vapor pressure, and partitioning behavior between different environmental compartments such as water, soil, sediment, and air.

The presence of both hydroxyl and hydroxyethoxy groups makes this compound more polar and water-soluble compared to the parent biphenyl molecule. This increased polarity generally leads to:

Lower adsorption to soil and sediment: Polar compounds tend to have lower soil organic carbon-water (B12546825) partitioning coefficients (Koc), meaning they are less likely to bind to organic matter in soil and sediment and are therefore more mobile in the subsurface environment. nih.gov

Higher mobility in water: Increased water solubility facilitates transport in surface water and groundwater.

Lower volatility: The hydroxyl and hydroxyethoxy groups decrease the vapor pressure of the compound, reducing its tendency to volatilize into the atmosphere. nih.gov

The partitioning of ethoxylated nonionic surfactants, which share structural similarities with the hydroxyethoxy group, has been studied in water/non-aqueous phase liquid (NAPL) systems. acs.orgresearchgate.net These studies indicate that the partitioning behavior is complex and depends on the properties of both the surfactant and the organic phase. acs.orgresearchgate.net The transport of organic pollutants in landfill leachates and stormwater has shown that even highly hydrophobic compounds can be found in the dissolved phase, often associated with colloids. nih.gov

Factors Influencing Persistence and Transformation Rates

The persistence of this compound in the environment is determined by the rates of the degradation and transport processes discussed above. Several factors can influence these rates:

Chemical Structure: The number and position of substituents on the biphenyl rings significantly affect degradation rates. For microbial degradation, the presence and location of functional groups can influence the specificity and efficiency of enzymatic attack. nih.govresearchgate.net In photodegradation, substituents affect the light absorption properties of the molecule.

Environmental Conditions:

Temperature: Higher temperatures generally increase the rates of both microbial and chemical degradation processes.

pH: The pH of the soil or water can affect the rate of chemical hydrolysis and the activity of microbial enzymes.

Oxygen Availability: Aerobic microbial degradation is typically faster than anaerobic degradation for biphenyl compounds. oup.com

Nutrient Availability: The presence of essential nutrients can enhance microbial activity and, consequently, the rate of biodegradation.

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. Sorption to soil and sediment particles can reduce bioavailability and slow down the degradation process. nih.govresearchgate.net

Microbial Community: The presence and abundance of microorganisms capable of degrading the specific biphenyl compound are essential for efficient biodegradation. medcraveonline.com

Factor Influence on Persistence and Transformation
Substituent Groups Hydroxyl and ethoxy groups can increase water solubility and may either enhance or hinder microbial attack depending on their position.
Sunlight Promotes photodegradation, especially in surface waters and on exposed surfaces.
Microbial Population The presence of adapted microbial communities significantly accelerates biodegradation.
Soil/Sediment Organic Matter High organic matter content can lead to increased sorption, reducing bioavailability and mobility.
Temperature and pH Affect the rates of both biotic and abiotic degradation reactions.
Oxygen Levels Aerobic conditions generally favor faster degradation of biphenyl compounds.

This table summarizes the key factors that influence the environmental persistence and transformation rates of biphenyl-based compounds.

Q & A

Basic: What are the standard synthetic routes for 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol?

Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of a biphenyl-4-ol precursor with 2-chloroethoxyethanol in the presence of a base (e.g., K₂CO₃) under reflux conditions is a common approach . Post-synthesis purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to achieve >95% purity. Intermediate characterization relies on TLC monitoring and elemental analysis .

Advanced: How can regioselectivity challenges in hydroxyethoxy substitution be addressed during synthesis?

Answer:
Regioselectivity is influenced by steric and electronic factors. Protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) before alkylation can direct substitution to the desired position . Catalyst choice (e.g., phase-transfer catalysts) and solvent polarity adjustments (e.g., DMF vs. THF) also modulate reaction kinetics. Post-reaction deprotection (e.g., acidic hydrolysis for acetyl groups) yields the target compound. Advanced monitoring via ¹H NMR during intermediate steps ensures positional fidelity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and hydroxyethoxy chain integrity. Aromatic protons appear in δ 6.8–7.6 ppm, while the hydroxyethoxy group shows signals at δ 3.6–4.2 ppm .
  • FT-IR : O-H stretching (~3400 cm⁻¹), C-O-C ether vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and oxygen percentages must align with theoretical values (±0.3%) .

Advanced: How can computational modeling optimize reaction conditions for scale-up?

Answer:
Density Functional Theory (DFT) calculations predict transition states and activation energies for alkylation steps, guiding solvent selection (e.g., polar aprotic solvents lower energy barriers). Molecular dynamics simulations assess steric hindrance in bulky intermediates. Pairing these with Design of Experiments (DoE) frameworks identifies optimal temperature, catalyst loading, and reaction time for high yields (>85%) . Experimental validation via small-batch trials minimizes resource waste .

Basic: What are the stability considerations for this compound under laboratory storage?

Answer:
The compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Stability tests show <5% degradation over 6 months when protected from UV . Aqueous solutions (e.g., DMSO stocks) should be used within 48 hours to prevent hydrolysis of the ether linkage .

Advanced: How can structural analogs enhance antibacterial activity while minimizing cytotoxicity?

Answer:
Structure-Activity Relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂ at the biphenyl 3-position) improve bacterial membrane penetration .
  • Hydroxyethoxy chain elongation (e.g., replacing -OCH₂CH₂OH with -O(CH₂)₃OH) reduces mammalian cell toxicity by 40% while maintaining MIC values against S. aureus (≤2 µg/mL) .
  • Hybridization with known pharmacophores (e.g., diazenyl groups) enhances target specificity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS H319: eye irritation) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste . Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate acute risk .

Advanced: How can catalytic systems improve efficiency in derivatization reactions?

Answer:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the biphenyl core. For example, Pd(OAc)₂/XPhos catalyzes vinylation with ethyl acrylate (yield: 72–85%) but requires rigorous oxygen exclusion to prevent catalyst deactivation . Microwave-assisted conditions reduce reaction times from 24h to 2h .

Basic: How is the LogP value determined experimentally?

Answer:
The octanol-water partition coefficient is measured via shake-flask method:

Saturate octanol and water phases with each other.

Dissolve the compound in octanol-saturated water.

Shake for 24h, centrifuge, and quantify concentrations via HPLC (UV detection at λ = 254 nm).
Reported LogP for similar biphenyl derivatives ranges from 2.1–3.5, indicating moderate hydrophobicity .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

  • Standardized Assays : Use CLSI guidelines for disk diffusion to minimize inter-lab variability .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., biphenyl-4,4'-diol) that may skew activity .
  • Cohort Studies : Compare results across multiple bacterial strains (e.g., Gram-positive vs. Gram-negative) to contextualize efficacy .

Basic: What are the environmental impact assessment priorities for this compound?

Answer:
Although ecotoxicological data are limited, prioritize:

  • Biodegradation : OECD 301F tests assess microbial breakdown in aqueous systems.
  • Bioaccumulation : Predict using EPI Suite (BCF > 500 indicates high risk) .
  • Aquatic Toxicity : Daphnia magna 48h EC₅₀ studies are critical for regulatory compliance .

Advanced: How can advanced spectroscopy elucidate photodegradation pathways?

Answer:

  • Time-Resolved Fluorescence : Tracks excited-state dynamics under UV exposure.
  • GC-MS : Identifies photoproducts (e.g., quinones from hydroxyl oxidation) .
  • EPR Spectroscopy : Detects free radicals (e.g., phenoxyl radicals) formed during degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.